molecular formula C28H43N B165875 Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine CAS No. 15721-78-5

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

Cat. No. B165875
CAS RN: 15721-78-5
M. Wt: 393.6 g/mol
InChI Key: GQBHYWDCHSZDQU-UHFFFAOYSA-N
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Description

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is a synthetic compound with the molecular formula C28H43N . It belongs to the group of alkanoic acid esters and is used as a sealant and liquid crystal composition stabilizer . It has been widely used in the synthesis of lubricating oil because of the reactive hydrogen atom bonded to the N atom .


Synthesis Analysis

The compound was synthesized by electrophilic alkylation of diphenylaminde and 2,4,4–trimethyl–1–pentene using acid clay as a catalyst .


Molecular Structure Analysis

The molecular structure of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is characterized by a dihedral angle between the aromatic rings of 41.15 (12)°. Both side chains exhibit extensive disorder . No directional interactions beyond van der Waals contacts could be identified in the crystal .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 393.6 g/mol . It is a solid at room temperature . The InChI code is 1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3 .

Scientific Research Applications

Liquid Crystal Dimers and Twist-bend Nematic Phase

Research has highlighted the transitional properties of methylene-linked liquid crystal dimers, showcasing their role in the formation of twist-bend nematic phases. This phenomenon is attributed to the negative bend elastic constant resulting from the bent geometry of the dimers, a principle that might be explored further in the context of advanced display technologies or materials science (Henderson & Imrie, 2011).

Organic Light-emitting Diodes (OLEDs)

Another area of application is in the development of organic light-emitting diodes (OLEDs). The BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene)-based materials, which share structural features with bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, have emerged as promising platforms for OLEDs, signifying the potential of such compounds in creating metal-free infrared emitters and enhancing the efficiency and color purity of OLED displays (Squeo & Pasini, 2020).

Environmental Pollutants and Endocrine Disruption

Bisphenol A (BPA) and its analogues, structurally related to bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, have been extensively studied for their endocrine-disrupting effects. These studies have led to a deeper understanding of how such compounds, through their estrogenic activity, can potentially impact human health by interfering with hormonal functions and contributing to various health disorders, including reproductive issues and metabolic diseases (Lagos-Cabré & Moreno, 2012).

Substitution of Bisphenol A

With increasing restrictions on BPA due to its reproductive toxicity and endocrine-disrupting properties, research has shifted towards finding safer alternatives. Studies focusing on the carcinogenic, mutagenic, and reproductive toxicity of BPA alternatives are critical for assessing whether these substitutes pose a lesser risk to health, particularly in products that come into contact with food or are used in medical devices (den Braver-Sewradj et al., 2020).

Safety And Hazards

The compound has a relatively low toxicity, but safety precautions should still be taken. It should be kept in a dark place, in an inert atmosphere, and at room temperature . Direct contact with skin and eyes should be avoided, and good ventilation measures should be taken to avoid inhalation of vapors .

properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBHYWDCHSZDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029310
Record name N,N-Bis(4-tert-octylphenyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, NKRA; Pellets or Large Crystals
Record name Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-
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Product Name

Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine

CAS RN

15721-78-5
Record name 4,4′-Di-tert-octyldiphenylamine
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Record name 4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine
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Record name Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-
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Record name N,N-Bis(4-tert-octylphenyl)amine
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Record name Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine
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Record name 4,4'-BIS(1,1,3,3-TETRAMETHYLBUTYL)DIPHENYLAMINE
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